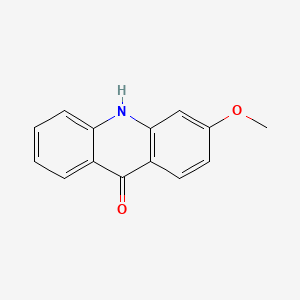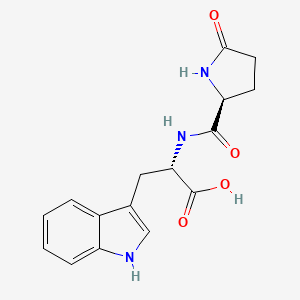
5-Oxoprolyltryptophan
Übersicht
Beschreibung
5-Oxoprolyltryptophan is a model substrate used for investigating the increase of serotonin at the cerebral level .
Molecular Structure Analysis
The molecular formula of 5-Oxoprolyltryptophan is C16H17N3O4. It has an exact mass of 315.12 and a molecular weight of 315.320 . The elemental composition includes Carbon (60.94%), Hydrogen (5.43%), Nitrogen (13.33%), and Oxygen (20.29%) .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving 5-Oxoprolyltryptophan .Physical And Chemical Properties Analysis
5-Oxoprolyltryptophan has a density of 1.4±0.1 g/cm^3, a boiling point of 775.0±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.8 mmHg at 25°C. It has an enthalpy of vaporization of 118.3±3.0 kJ/mol and a flash point of 422.5±32.9 °C .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Activities
- Scientific Field: Pharmaceutics
- Application Summary: Tungsten oxide WO3 nanoparticles (NPs) were prepared and decorated with L-tryptophan (Trp). These nanoparticles were evaluated for their dye removal, antimicrobial, and anti-tumor activities .
- Methods of Application: The WO3 nanosheet surface was decorated with L-tryptophan (Trp) and evaluated for their dye removal, antimicrobial, and anti-tumor activities .
- Results: A noticeable improvement in the biological activity of WO3 NPs was detected upon amino acid modification compared to the original WO3. The prepared WO3-Trp exhibited strong dye removal activity toward methylene blue and safranin dyes with complete dye removal (100%) after 6 h .
Production of 5-Hydroxytryptophan
- Scientific Field: Applied Microbiology and Biotechnology
- Application Summary: 5-Hydroxytryptophan (5-HTP) is the precursor of the neurotransmitter serotonin and has been used for the treatment of various diseases such as depression, insomnia, chronic headaches, and binge eating associated obesity .
- Methods of Application: The production of 5-HTP had been achieved by the development of a recombinant strain containing two plasmids for biosynthesis of L-tryptophan (L-trp) and subsequent hydroxylation .
- Results: The 5-HTP production was increased to 1.61 g/L in the shaking flasks, which was 24% improvement comparing to the original producing strain, while the content of residual L-trp was successfully reduced from 1.66 to 0.2 g/L .
Increase of Serotonin at the Cerebral Level
- Scientific Field: Neuroscience
- Application Summary: 5-Oxoprolyltryptophan can be used as a model substrate for investigating the increase of serotonin at the cerebral level .
- Methods of Application: The specific methods of application are not detailed in the source, but it likely involves administering 5-Oxoprolyltryptophan and measuring serotonin levels in the brain .
- Results: The source does not provide specific results or outcomes, but the implication is that 5-Oxoprolyltryptophan could potentially increase serotonin levels in the brain .
Odorant-Binding Proteins (OBPs) in Biotechnology
- Scientific Field: Biotechnology
- Application Summary: While not directly related to 5-Oxoprolyltryptophan, OBPs have a wide range of applications in biotechnology, including the development of new products for insect population management and biosensor technology .
- Methods of Application: The specific methods of application are not detailed in the source, but it likely involves using OBPs in various biotechnological processes .
- Results: The source does not provide specific results or outcomes, but the implication is that OBPs could potentially be used in a wide range of biotechnological applications .
Lipopolysaccharide Research
- Scientific Field: Microbiology
- Application Summary: Lipopolysaccharides (LPS) are an important structural component of the outer cell membrane complex of gram-negative microorganisms. Their causative role in gram-negative bacteria-induced diseases and broad applications in different kinds of cell stimulation experiments provided a conceptual basis for studies directed at the isolation, purification, and detailed chemical characterization of LPS .
- Results: The results showed that DNase and RNase treatment of the sample is essential after the sonication step to eliminate nucleic acid contamination in the LPS fraction .
Lipopolysaccharides in Bacterial Defense and Serological Specificity
- Scientific Field: Immunology
- Application Summary: Lipopolysaccharides (LPS) contribute to the integrity of the outer membrane and protect the cell against the action of bile salts and lipophilic antibiotics. Beyond its structural functions, LPS takes on a potent role as a bacterial endotoxin. Even in minute amounts, LPS can prove lethal upon entering the bloodstream .
- Methods of Application: The specific methods of application are not detailed in the source, but it likely involves using LPS in various immunological processes .
- Results: A compromised immune system intensifies LPS’s endotoxic effects during infections, potentially leading to severe conditions such as septic shock .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c20-14-6-5-12(18-14)15(21)19-13(16(22)23)7-9-8-17-11-4-2-1-3-10(9)11/h1-4,8,12-13,17H,5-7H2,(H,18,20)(H,19,21)(H,22,23)/t12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMASWWWQRGQQC-STQMWFEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00189501 | |
| Record name | 5-Oxoprolyltryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00189501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxoprolyltryptophan | |
CAS RN |
35937-24-7 | |
| Record name | 5-Oxoprolyltryptophan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035937247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Oxoprolyltryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00189501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



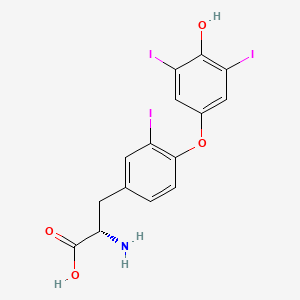
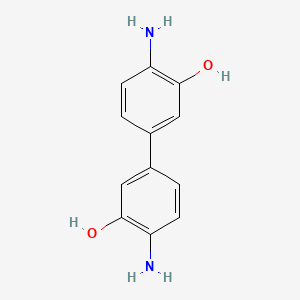
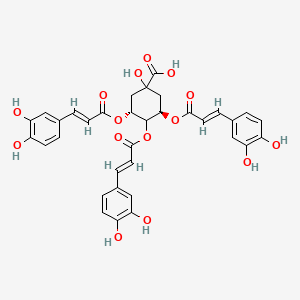
![3-{7-[(2-{[(Octadecylcarbamoyl)oxy]methyl}prop-2-en-1-yl)oxy]-7-oxoheptyl}-1,3-thiazol-3-ium bromide](/img/structure/B1664589.png)
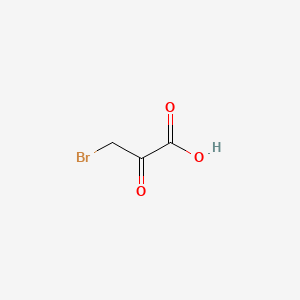
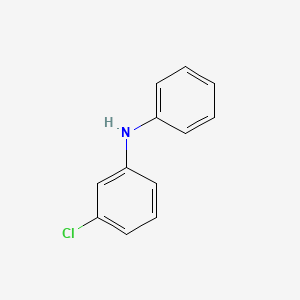
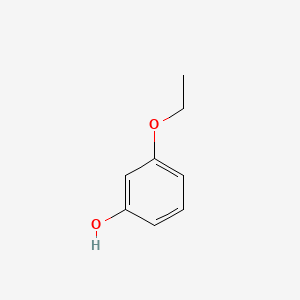
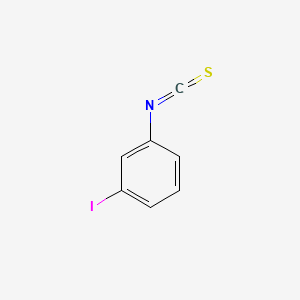
![2-[4-(3-Iodophenyl)piperidin-1-yl]cyclohexan-1-ol](/img/structure/B1664601.png)
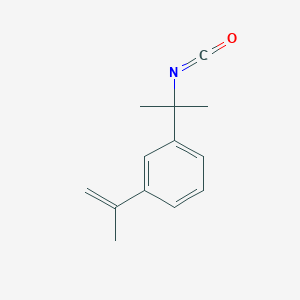
![1-(4-Amino-2-(ethoxymethyl)-6,7,8,9-tetrahydro-1H-imidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-ol](/img/structure/B1664603.png)
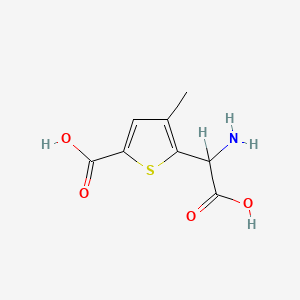
![Methyl (2Z)-3-methoxy-2-{2-[(E)-2-phenylvinyl]phenyl}acrylate](/img/structure/B1664606.png)
